7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Overview
Description
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one: is a heterocyclic compound with a seven-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic ketones, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: In medicinal research, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
- N-substituted 1,5,3-dithiazepanes
Uniqueness: 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is unique due to its specific substitution pattern and the presence of an amino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPNHZKFHMDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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